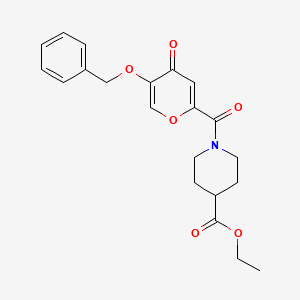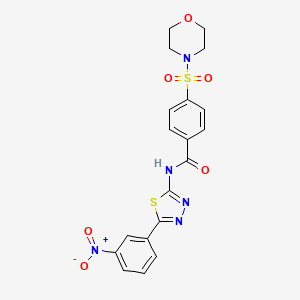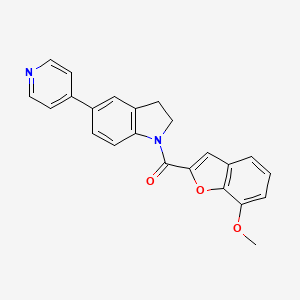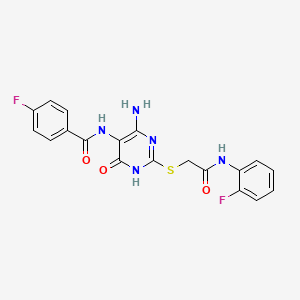
ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate is a complex organic compound with a unique structure that combines a piperidine ring, a pyranone moiety, and an ester functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate typically involves multiple steps:
Formation of the Pyranone Moiety: The pyranone ring can be synthesized through a condensation reaction involving a suitable aldehyde and a β-keto ester under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group is usually introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with a halogenated precursor.
Coupling with Piperidine: The piperidine ring is then coupled with the pyranone moiety through an esterification reaction, often using ethyl chloroformate or a similar reagent to form the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the ester or benzyloxy groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde, while reduction of the carbonyl groups can produce the corresponding alcohols.
Scientific Research Applications
Ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.
Medicine: It may be investigated for its therapeutic potential in treating various diseases, including infections and cancers.
Industry: The compound can be used in the production of specialty chemicals and materials, leveraging its unique structural features.
Mechanism of Action
The mechanism by which ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets:
Molecular Targets: Potential targets include enzymes and receptors involved in cellular processes such as signal transduction, metabolism, and gene expression.
Pathways Involved: The compound may modulate pathways related to oxidative stress, apoptosis, and cell proliferation, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-piperidinecarboxylate: A simpler analog lacking the pyranone and benzyloxy groups.
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: Similar in structure but with a different substitution pattern on the piperidine ring.
Ethyl 1-(4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate: Lacks the benzyloxy group, making it less complex.
Uniqueness
Ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-4-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 1-(4-oxo-5-phenylmethoxypyran-2-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-2-26-21(25)16-8-10-22(11-9-16)20(24)18-12-17(23)19(14-28-18)27-13-15-6-4-3-5-7-15/h3-7,12,14,16H,2,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWXITYBIDCDAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-4-(tert-butyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2698039.png)

![3-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2698041.png)

![6-hydroxy-3-methyl-7-(2-methylprop-2-en-1-yl)-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-2H-purin-2-one](/img/structure/B2698044.png)

![3-[(4-fluorophenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2698046.png)

![4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2698048.png)
![Methyl 4-{[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2698049.png)
![N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}oxolane-2-carboxamide](/img/structure/B2698050.png)
![2-[4-[[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2698051.png)
![N-cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2698052.png)

